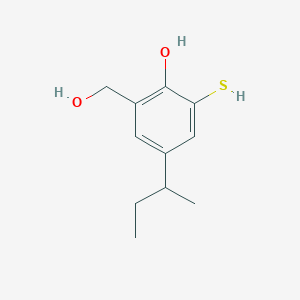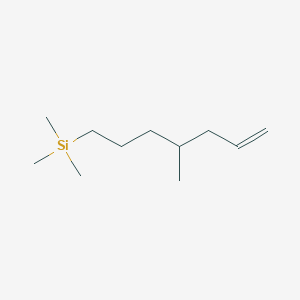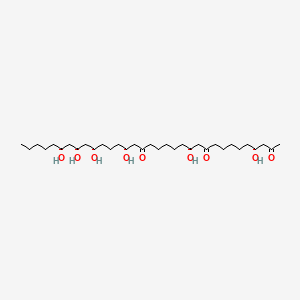
2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxy and ketone groups.
Scientific Research Applications
2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other complex molecules . . In industry, it may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups play a crucial role in its reactivity and ability to form complexes with other molecules . These interactions can lead to various biochemical effects, depending on the context and application.
Comparison with Similar Compounds
Compared to other similar compounds, 2,10,18-Tritriacontanetrione, 4,12,20,24,26,28-hexahydroxy-, (4R,12R,20R,24S,26R,28R)- stands out due to its unique combination of functional groups and stereochemistry . Similar compounds include other triketones and polyhydroxy compounds, but they may differ in their specific reactivity and applications .
Properties
CAS No. |
88212-13-9 |
|---|---|
Molecular Formula |
C33H62O9 |
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(4R,12R,20R,24S,26R,28R)-4,12,20,24,26,28-hexahydroxytritriacontane-2,10,18-trione |
InChI |
InChI=1S/C33H62O9/c1-3-4-7-13-30(39)23-33(42)24-32(41)19-12-18-31(40)22-29(38)17-11-6-10-16-28(37)21-27(36)15-9-5-8-14-26(35)20-25(2)34/h26,28,30-33,35,37,39-42H,3-24H2,1-2H3/t26-,28-,30-,31-,32+,33-/m1/s1 |
InChI Key |
CGWFZAGABHBJQV-WAZNUCPLSA-N |
Isomeric SMILES |
CCCCC[C@H](C[C@H](C[C@H](CCC[C@H](CC(=O)CCCCC[C@H](CC(=O)CCCCC[C@H](CC(=O)C)O)O)O)O)O)O |
Canonical SMILES |
CCCCCC(CC(CC(CCCC(CC(=O)CCCCCC(CC(=O)CCCCCC(CC(=O)C)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


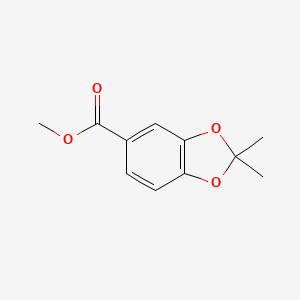
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
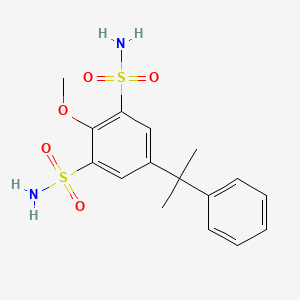

![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
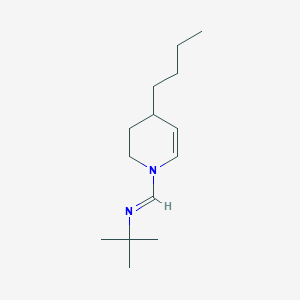
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
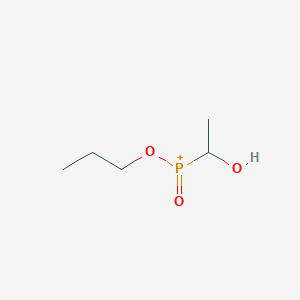
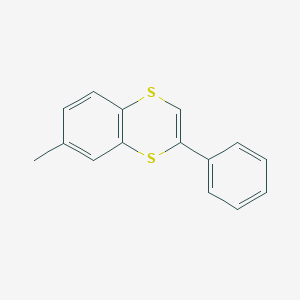
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14397351.png)
